molecular formula C26H17ClN4O3S B11770890 N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide

N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide

Cat. No.: B11770890
M. Wt: 501.0 g/mol
InChI Key: SDECATWSPNKGLX-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide (CAS: 336180-36-0) is a synthetic small molecule featuring a pyridine core substituted with cyano, diphenyl, and thioacetamide groups. The 4-chloro-3-nitrophenyl moiety attached to the acetamide distinguishes it from structurally related compounds. Its synthesis likely follows established protocols for pyridine-thioacetamide derivatives, involving nucleophilic substitution between a pyridinethione precursor and a chloroacetamide derivative under reflux in ethanol with sodium acetate . The compound’s purity (≥97%) and stability make it suitable for biological and chemical studies, particularly in agrochemical or pharmacological contexts .

Properties

Molecular Formula

C26H17ClN4O3S

Molecular Weight

501.0 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C26H17ClN4O3S/c27-22-12-11-19(13-24(22)31(33)34)29-25(32)16-35-26-21(15-28)20(17-7-3-1-4-8-17)14-23(30-26)18-9-5-2-6-10-18/h1-14H,16H2,(H,29,32)

InChI Key

SDECATWSPNKGLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the cyano and diphenyl groups. The thioacetamide moiety is then attached through a nucleophilic substitution reaction. The final step involves the coupling of the 4-chloro-3-nitrophenyl group under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and pH.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. Research could focus on its interaction with biological targets and its potential therapeutic applications.

Industry

In industry, “this compound” might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties could make it useful in various industrial applications.

Mechanism of Action

The mechanism of action of “N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Primary Application
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide (Target Compound) 4,6-Diphenyl-2-thiopyridine 4-Cl-3-NO₂-phenyl, cyano Agrochemical/Pharmaceutical*
2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide 4,6-Biaryl-2-thiopyridine 4-Morpholinophenyl, isoxazolyl CD73 inhibition (immunotherapy)
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) 4,6-Distyryl-2-thiopyridine 4-Cl-phenyl, styryl groups Insecticidal (Aphis craccivora)
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide 4,6-Dimethyl-2-thiopyridine 2-Me-4-NO₂-phenyl, cyano Not reported

Biological Activity

N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C19H15ClN4O3S\text{C}_{19}\text{H}_{15}\text{ClN}_{4}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been identified as an inhibitor of the Hedgehog signaling pathway, which is crucial in regulating cell proliferation and differentiation. Dysregulation of this pathway is often implicated in various malignancies .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's efficacy was demonstrated against several cancer types, including breast and colon cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer effectsDemonstrated significant inhibition of cancer cell proliferation with IC50 values in low micromolar range.
Study 2Assess antimicrobial propertiesShowed effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • Anticancer Efficacy : A study published in a peer-reviewed journal indicated that the compound significantly reduced tumor growth in xenograft models, suggesting its potential for clinical application in oncology .
  • Mechanistic Insights : Further research revealed that the compound modulates key proteins involved in apoptosis, such as caspases and Bcl-2 family proteins, indicating its role in promoting programmed cell death in cancer cells .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall therapeutic efficacy while potentially reducing side effects associated with higher doses of conventional drugs .

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